molecular formula C20H20N4O4 B3139211 ethyl 5-{2-[2-(dimethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate CAS No. 477709-24-3

ethyl 5-{2-[2-(dimethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B3139211
CAS No.: 477709-24-3
M. Wt: 380.4 g/mol
InChI Key: NTQYNZOGMDOXLG-UHFFFAOYSA-N
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Description

Ethyl 5-{2-[2-(dimethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate is a pyrazole-based derivative featuring a hybrid heterocyclic scaffold. Its structure integrates a pyrazole core substituted at the 1-position with a phenyl group and at the 4-position with an ethyl carboxylate. The 5-position is functionalized with a pyrrole ring bearing a 2-(dimethylamino)-2-oxoacetyl moiety. This compound is structurally analogous to ethyl 5-[2-(2-anilino-2-oxoacetyl)-1H-pyrrol-1-yl]-1-phenyl-1H-pyrazole-4-carboxylate (CAS 477709-28-7, C₂₄H₂₀N₄O₄), which replaces the dimethylamino group with an anilino substituent .

Properties

IUPAC Name

ethyl 5-[2-[2-(dimethylamino)-2-oxoacetyl]pyrrol-1-yl]-1-phenylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-4-28-20(27)15-13-21-24(14-9-6-5-7-10-14)18(15)23-12-8-11-16(23)17(25)19(26)22(2)3/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQYNZOGMDOXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N3C=CC=C3C(=O)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301119215
Record name Ethyl 5-[2-[2-(dimethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl]-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301119215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477709-24-3
Record name Ethyl 5-[2-[2-(dimethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl]-1-phenyl-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477709-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-[2-[2-(dimethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl]-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301119215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 5-{2-[2-(dimethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate (molecular formula: C20H20N4O4, molecular weight: 380.4 g/mol) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on current research findings.

Overview of Biological Activity

The biological activity of pyrazole derivatives, including this compound, has been extensively studied. Pyrazole compounds are known to exhibit a wide range of pharmacological effects, including:

  • Antimicrobial Activity : Many pyrazole derivatives have demonstrated effectiveness against various bacterial strains and fungi. The mechanism typically involves interference with microbial metabolic pathways or cell wall synthesis .
  • Anticancer Properties : Research indicates that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival .
  • Anti-inflammatory Effects : Some studies suggest that these compounds can reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Synthesis and Structure

The synthesis of this compound involves multi-step reactions that require careful control of conditions such as temperature and pH to achieve high yields. The compound features a unique structure that contributes to its reactivity and interaction with biological targets.

Key Physical Properties

PropertyValue
Boiling PointApproximately 557.3 °C
DensityApproximately 1.26 g/cm³
Predicted pKa-1.48
SolubilitySoluble in organic solvents

The mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in critical metabolic processes.
  • Receptor Interaction : It may interact with various receptors, modulating their activity and influencing cellular responses.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, providing insights into their potential therapeutic applications:

  • Anticancer Activity : A study found that certain pyrazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .
  • Antimicrobial Efficacy : Research highlighted the effectiveness of pyrazole compounds against resistant bacterial strains, indicating their promise as new antimicrobial agents .
  • Anti-inflammatory Properties : Investigations revealed that some derivatives could effectively reduce inflammation in animal models, supporting their use in treating inflammatory diseases.

Scientific Research Applications

Antifungal Activity

Research indicates that derivatives of pyrazole compounds exhibit antifungal properties. Ethyl 5-{2-[2-(dimethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate has been investigated for its potential as an antifungal agent. The mechanism of action is believed to involve the inhibition of fungal cell wall synthesis, making it a candidate for further development in antifungal therapies .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Studies have indicated that similar pyrazole derivatives can inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory responses . This could position this compound as a therapeutic agent for inflammatory diseases.

Anticancer Potential

Recent investigations into the anticancer properties of pyrazole derivatives show promising results. This compound has shown cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer drug . The exact pathways through which it exerts these effects are still under investigation.

Building Block for Drug Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications, making it suitable for creating more complex molecules . This aspect is particularly valuable in pharmaceutical chemistry where novel compounds are continuously sought after.

Reactivity and Modification

The compound can undergo various chemical reactions, including nucleophilic substitutions and acylation reactions. These reactions are significant for modifying the compound to enhance its biological activity or to create analogs with improved pharmacological profiles .

Case Study 1: Antifungal Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives, including this compound, and evaluated their antifungal activity against Candida species. The results demonstrated that this compound exhibited significant antifungal activity compared to standard treatments, highlighting its potential as a new antifungal agent .

Case Study 2: Anti-inflammatory Mechanism

A research article in the European Journal of Pharmacology explored the anti-inflammatory effects of pyrazole derivatives. This compound was found to significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting its utility in treating conditions characterized by excessive inflammation .

Comparison with Similar Compounds

Key Structural Differences

The target compound and its analogs differ primarily in substituents affecting electronic, steric, and solubility properties:

Property Target Compound (Inferred) Ethyl 5-[2-(2-Anilino-2-Oxoacetyl)-1H-Pyrrol-1-yl]-1-Phenyl-1H-Pyrazole-4-Carboxylate Ethyl 5-Amino-1-(4-Methyl-1,3-Benzothiazol-2-yl)-1H-Pyrazole-4-Carboxylate
Molecular Formula Likely C₂₁H₂₂N₄O₅ (inferred) C₂₄H₂₀N₄O₄ C₁₄H₁₄N₄O₂S
Molecular Weight ~434.4 g/mol 428.4 g/mol 302.35 g/mol
Hydrogen Bond Donors 1 1 2 (amino group)
Hydrogen Bond Acceptors 5 5 4
XLogP3 (Lipophilicity) ~3.9 (similar to analog) 3.9 Not reported
Rotatable Bonds 8 8 6
Key Substituents Dimethylamino-oxoacetyl-pyrrole Anilino-oxoacetyl-pyrrole Benzothiazole, amino

Physicochemical and Functional Implications

  • Hydrogen Bonding: The dimethylamino group in the target compound reduces hydrogen-bond donor capacity compared to the anilino analog (1 vs. 1 donor), but the oxoacetyl moiety retains five acceptors, enabling robust intermolecular interactions. In contrast, the benzothiazole derivative () has two donors (amino and benzothiazole NH), favoring stronger crystal packing .
  • Lipophilicity: The target compound’s XLogP3 (~3.9) suggests moderate hydrophobicity, ideal for membrane permeability. The anilino analog’s aromatic ring may enhance π-π stacking but reduce solubility compared to the dimethylamino group. The benzothiazole derivative’s sulfur atom likely increases lipophilicity, though its XLogP3 is unreported .
  • Conformational Flexibility: The target compound’s 8 rotatable bonds (vs.

Q & A

Q. What are the established synthetic routes for ethyl 5-{2-[2-(dimethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate?

The synthesis typically involves multi-step protocols:

  • Step 1 : Cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA to form the pyrazole core (e.g., ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) .
  • Step 2 : Functionalization of the pyrazole ring via coupling reactions. For example, Pd-catalyzed Suzuki-Miyaura coupling introduces aryl groups, while azo linkages can be formed via diazonium salt reactions .
  • Step 3 : Introduction of the dimethylamino-oxoacetyl-pyrrole moiety via nucleophilic acyl substitution or amidation .
    Key Considerations : Optimize reaction conditions (solvent, catalyst loading) to minimize side products like allopurinol-related impurities .

Q. How is this compound characterized structurally, and what analytical methods are critical for validation?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns and stereochemistry. For example, the pyrrole proton environment appears as distinct multiplets in δ 6.5–7.5 ppm .
  • Infrared Spectroscopy (IR) : Carbonyl stretches (C=O) at ~1700 cm⁻¹ and amide bands (N-H) at ~3300 cm⁻¹ validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight accuracy and detects synthetic byproducts .
  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. What biological targets or mechanisms are associated with this compound, and how are they identified?

  • Kinase Inhibition : Structural analogs (e.g., pyrazolopyrimidine derivatives) show kinase inhibitory activity, suggesting potential targeting of ATP-binding domains .
  • Antimicrobial Activity : Pyrazole-thiazole hybrids exhibit activity against Gram-positive bacteria via membrane disruption, assessed via MIC assays and SEM imaging .
  • Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinities, followed by surface plasmon resonance (SPR) for validation .

Q. How do structural modifications (e.g., substituent variation) impact bioactivity and pharmacokinetics?

  • Electron-Withdrawing Groups : Fluorine or nitro substituents enhance metabolic stability but may reduce solubility. For example, 4-fluorophenyl analogs show improved half-lives in hepatic microsome assays .
  • Polar Groups : Hydroxyethyl or morpholine substitutions increase aqueous solubility (logP reduction by 0.5–1.0 units) but may reduce blood-brain barrier penetration .
    Methodology : Parallel synthesis and high-throughput screening (HTS) are used to evaluate libraries of analogs .

Q. What computational strategies are employed to optimize reaction pathways for this compound?

  • Quantum Mechanical (QM) Calculations : Predict transition states and intermediates for key steps (e.g., cyclocondensation) using Gaussian 16 at the B3LYP/6-31G* level .
  • Machine Learning (ML) : Train models on reaction yield data to predict optimal conditions (e.g., solvent, temperature) .
  • Retrosynthetic Analysis : Tools like Chematica propose alternative routes to avoid hazardous reagents (e.g., hydrazine derivatives) .

Q. How can researchers resolve contradictions in reported synthetic yields or biological data?

  • Purity Analysis : Use HPLC-MS to identify impurities (e.g., unreacted starting materials) that inflate/disguise yields .
  • Biological Replicates : Repeat assays in orthogonal models (e.g., in vitro + in vivo) to confirm activity. For instance, discrepancies in IC₅₀ values may arise from cell line-specific expression of targets .

Q. What role does isomerism play in the compound’s activity, and how is it controlled during synthesis?

  • Regioisomers : Pyrazole N-substitution (1- vs. 2-position) alters steric hindrance. Use ¹H NMR coupling constants (e.g., J = 2–3 Hz for adjacent protons) to distinguish isomers .
  • Stereoisomers : Chiral centers in the pyrrole side chain require asymmetric catalysis (e.g., Jacobsen’s catalyst) or chiral HPLC for resolution .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Prodrug Design : Convert ester groups to amides to resist esterase hydrolysis .
  • Lyophilization : Formulate as a lyophilized powder to prevent degradation in aqueous buffers .
  • pH Optimization : Stabilize the compound in citrate buffers (pH 4–5) to avoid hydrolysis of the dimethylamino-oxoacetyl moiety .

Q. How can researchers address solubility limitations for in vivo studies?

  • Co-solvent Systems : Use PEG-400/water mixtures (e.g., 30:70 v/v) to enhance solubility without toxicity .
  • Nanoparticle Encapsulation : Load the compound into PLGA nanoparticles (size: 150–200 nm) for sustained release .
  • Salt Formation : Convert the free base to a hydrochloride salt, improving aqueous solubility by 10–20× .

Q. What are the emerging applications of this compound beyond its primary research focus?

  • Photodynamic Therapy (PDT) : Pyrazole derivatives exhibit light-triggered ROS generation, tested via DPBF fluorescence quenching assays .
  • Chemical Probes : Fluorescent tagging (e.g., BODIPY conjugation) enables tracking of cellular uptake via confocal microscopy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-{2-[2-(dimethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-{2-[2-(dimethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate

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